molecular formula C13H12O4 B8658924 C13H12O4

C13H12O4

Cat. No.: B8658924
M. Wt: 232.23 g/mol
InChI Key: NXOVCSQFJLQIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C13H12O4 is a chemical compound with the molecular formula this compound. It is a yellow solid with a molecular weight of 232.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

C13H12O4 can be synthesized through several methods. One common synthetic route involves the reaction of benzofuran with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl 3-benzofuran-2-yl-3-oxopropionate may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

C13H12O4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C13H12O4 has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-benzofuran-2-yl-3-oxopropionate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

C13H12O4 can be compared with other benzofuran derivatives such as:

    Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.

    2-(2-Benzofuranyl)acetic acid: Studied for its potential anti-cancer activity.

    2-(Benzofuran-2-yl)ethanol: Investigated for its anti-oxidative effects.

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3

InChI Key

NXOVCSQFJLQIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of NaH (60% dispersion in mineral oil, 2.6 g, 65 mmol, 3.32 equiv.) and diethyl carbonate (4.7 mL, 38.83 mmol, 1.99 equiv.) in dry toluene (30 mL) was added drop wise (over a period of 1 h) a solution of the methyl ketone, 1-benzofuran-2-yl-ethanone (1 g, 7.87 mmol) in toluene (5 mL) under reflux. After addition, the mixture was stirred at reflux for 0.5 h. The mixture was cooled to RT and was acidified with glacial acetic acid. After adding cold water, the mixture was extracted 3 times with ethyl acetate. Combined organic extract was washed with water and brine. After drying over MgSO4, solvent was evaporated to furnish the crude βketoester, 3-benzofuran-2-yl-3-oxo-propionic acid ethyl ester. To the crude product was added absolute ethanol (10 mL) and hydrazine hydrate (1.5 mL, excess). The mixture was kept under reflux for 4 h. A solid separated, which was filtered and washed with EtOH. Upon drying, a 1.87 g (48%) of the pyrazolone (VId) was isolated. 1H-NMR (DMSO-d6) δ 12.5 (br s, 1H), 10.1 (br s, 1H), 7.62-7.18 (series of multiplets, 4H), 7.10 (s, 1H), 5.87 (s, 1H). MS: 201(M+H)
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1 g
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5 mL
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